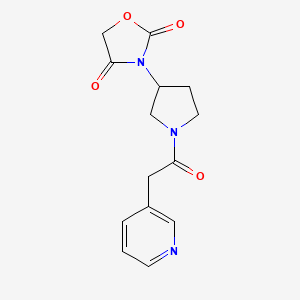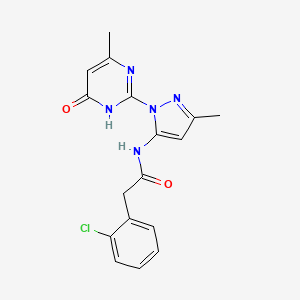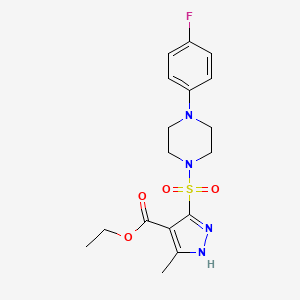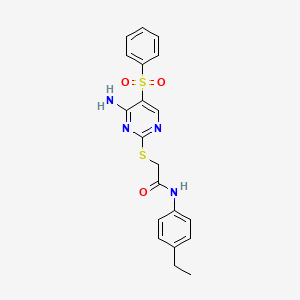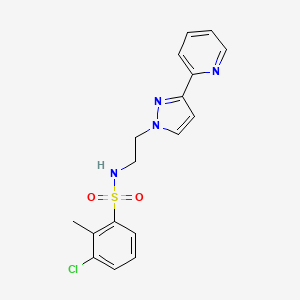
3-chloro-2-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-2-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H17ClN4O2S and its molecular weight is 376.86. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-2-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-2-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Design and Synthesis for Antimalarial Activity
One research application of sulfonamide derivatives, related to the queried compound, involved their design, synthesis, and evaluation against Plasmodium falciparum, showcasing their potential as antimalarial agents. These derivatives demonstrated activity against the chloroquine-resistant clone W2, suggesting their promising role in overcoming resistance in malaria treatment (Silva et al., 2016).
Metal Coordination Ligands
Another study explored sulfonamide derivatives as prospective ligands for metal coordination, focusing on their molecular and supramolecular structures. This research highlights the potential of such compounds in developing coordination chemistry and materials science applications, given their ability to form hydrogen-bonded structures and engage in π-π stacking interactions (Jacobs et al., 2013).
Kinase Inhibition for Therapeutic Effects
Further research into sulfonamide derivatives designed as kinase inhibitors revealed their selective inhibition of the ZAK kinase, with implications for therapeutic applications in cardiac hypertrophy. These findings demonstrate the compound's role in drug discovery, particularly for diseases associated with kinase activity (Chang et al., 2017).
Ethylene-like Biological Activity in Plant Biology
Additionally, sulfonamide derivatives have been investigated for their ethylene-like biological activity, offering insights into plant biology and agricultural chemistry. This research contributes to understanding how small molecules can mimic plant hormones and influence growth processes, potentially leading to agricultural applications (Oh et al., 2017).
Antimicrobial and Antifungal Properties
Sulfonamide derivatives have also been synthesized and tested for their antimicrobial and antifungal properties. This research is crucial for the development of new antibacterial and antifungal agents, addressing the growing concern of antibiotic resistance (Hassan, 2013).
properties
IUPAC Name |
3-chloro-2-methyl-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2S/c1-13-14(18)5-4-7-17(13)25(23,24)20-10-12-22-11-8-16(21-22)15-6-2-3-9-19-15/h2-9,11,20H,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJZAOZSVYTQRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


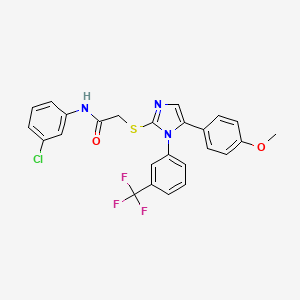
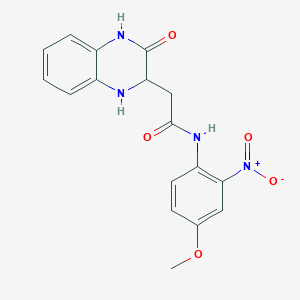
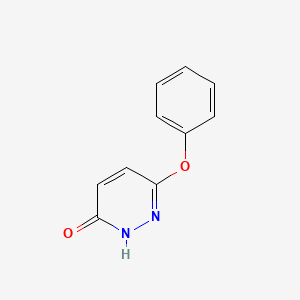

![5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2676326.png)
![N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2676327.png)

